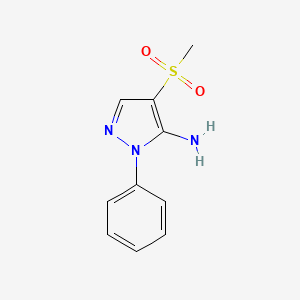

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methylsulfonyl group attached to the phenyl ring and an amine group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methylsulfide derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of inflammatory diseases due to its ability to inhibit specific pathways involved in inflammation.

Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-(Methylsulfonyl)phenylacetic acid: Another compound with a methylsulfonyl group, used in organic synthesis and pharmaceuticals.

2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.

Methylsulfonylmethane (MSM): A dietary supplement with anti-inflammatory properties.

Uniqueness

4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine stands out due to its specific structure, which combines the pyrazole ring with a methylsulfonyl group and an amine group. This unique combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and development in multiple fields.

Biological Activity

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methanesulfonyl group and a phenyl moiety, which contributes to its biological activity. The synthesis typically involves multi-step reactions, often starting from readily available pyrazole derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production of pyrazole derivatives, enhancing their therapeutic potential.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties against various cancer cell lines. The specific biological activity of this compound can be summarized as follows:

- In vitro Studies : The compound has shown promising results against several human cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate cancers (PC-3). For instance, studies indicate that compounds with similar structures can achieve IC50 values as low as 0.08 µM against MCF-7 cells, suggesting potent antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds similar to this compound have been reported to inhibit key inflammatory mediators such as TNF-α and IL-6. For example, certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations around 10 µM, which is comparable to standard anti-inflammatory drugs like dexamethasone .

The mechanisms underlying the biological activities of pyrazole derivatives often involve the inhibition of specific enzymes or pathways critical to cancer progression and inflammation. For example:

- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Breast Cancer Cells : A recent study evaluated the effects of a series of pyrazole derivatives on MCF-7 cells, revealing that compounds similar to this compound significantly inhibited cell growth and induced apoptosis.

- Anti-inflammatory Effects in Animal Models : Another study assessed the anti-inflammatory effects in rodent models, demonstrating that treatment with pyrazole derivatives led to reduced swelling and pain response in induced inflammation scenarios.

Properties

CAS No. |

879885-19-5 |

|---|---|

Molecular Formula |

C10H11N3O2S |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

4-methylsulfonyl-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C10H11N3O2S/c1-16(14,15)9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

InChI Key |

VUMRXXRGRHQGPZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.